8-Bromo-3-chloroquinolin-4-amine
Description
8-Bromo-3-chloroquinolin-4-amine is a halogenated quinoline derivative featuring a bromine atom at position 8, a chlorine atom at position 3, and an amine group at position 3. This scaffold is of interest in medicinal chemistry due to the tunability of its electronic and steric properties, which influence biological activity, solubility, and binding affinity.
Properties
CAS No. |
1210225-73-2 |
|---|---|
Molecular Formula |
C9H6BrClN2 |
Molecular Weight |
257.515 |
IUPAC Name |
8-bromo-3-chloroquinolin-4-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H,(H2,12,13) |
InChI Key |
YPEIBGRXBQTQSP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)Cl)N |
Synonyms |
4-Amino-8-bromo-3-chloroquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural and molecular features of 8-Bromo-3-chloroquinolin-4-amine with its analogs:
Key Observations :
- Substituent Position Effects: The position of halogens (Br, Cl) and the amine group significantly impacts reactivity and applications. For example, 8-Bromo-7-chloroquinolin-3-amine differs from the target compound only in the placement of Cl (7 vs.
- Molecular Weight: Additional halogens increase molecular weight, as seen in 8-Bromo-2,4-dichloroquinolin-3-amine (291.96 g/mol vs. ~257.5 g/mol for the target).
Research Implications
- Medicinal Chemistry: The 4-anilino-quinoline scaffold is a privileged structure in kinase inhibitor design. Substituent tuning (e.g., Br/Cl position) can modulate selectivity and potency.
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